molecular formula C15H20FNOS B4791592 N-(2-cyclohexylsulfanylethyl)-4-fluorobenzamide

N-(2-cyclohexylsulfanylethyl)-4-fluorobenzamide

Cat. No.: B4791592
M. Wt: 281.4 g/mol
InChI Key: SWOXJIKLFKOAJH-UHFFFAOYSA-N
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Description

N-(2-cyclohexylsulfanylethyl)-4-fluorobenzamide: is an organic compound characterized by the presence of a cyclohexylsulfanyl group attached to an ethyl chain, which is further connected to a 4-fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclohexylsulfanylethyl)-4-fluorobenzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of cyclohexylthiol with ethylene oxide to form 2-cyclohexylsulfanylethanol.

    Amidation Reaction: The intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-cyclohexylsulfanylethyl)-4-fluorobenzamide can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield the corresponding amine.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry: N-(2-cyclohexylsulfanylethyl)-4-fluorobenzamide is used as a building block in the synthesis of more complex molecules

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry: In the material science industry, this compound can be used in the development of novel polymers or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-cyclohexylsulfanylethyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target. The sulfur atom in the cyclohexylsulfanyl group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

  • N-(2-cyclohexylsulfanylethyl)-2-phenylacetamide
  • N-(2-cyclohexylsulfanylethyl)-2-naphthalenesulfonamide
  • N-(2-cyclohexylsulfanylethyl)-4-methylpyrimidin-2-amine

Comparison: N-(2-cyclohexylsulfanylethyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom on the benzamide ring, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(2-cyclohexylsulfanylethyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNOS/c16-13-8-6-12(7-9-13)15(18)17-10-11-19-14-4-2-1-3-5-14/h6-9,14H,1-5,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOXJIKLFKOAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCCNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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